Home > Products > Screening Compounds P101762 > hGPR91 antagonist 1
hGPR91 antagonist 1 -

hGPR91 antagonist 1

Catalog Number: EVT-3164600
CAS Number:
Molecular Formula: C31H23F4N3O
Molecular Weight: 529.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

hGPR91 antagonist 1 is a small molecule compound designed to inhibit the activity of the human G protein-coupled receptor known as GPR91. This receptor plays a significant role in various physiological processes, particularly those related to metabolism and inflammation. The discovery and development of hGPR91 antagonist 1 stem from the need to modulate GPR91 activity, especially in conditions where succinate, its endogenous ligand, is implicated in pathophysiological states such as hypertension and autoimmune diseases.

Source

The compound was developed through a systematic structure-activity relationship study starting from an initial high-throughput screening hit. This work was primarily conducted by researchers at Merck and has been documented in several scientific publications detailing its pharmacological properties and potential therapeutic applications .

Classification

hGPR91 antagonist 1 belongs to the class of small molecule antagonists targeting G protein-coupled receptors. Specifically, it is classified as a selective antagonist for the human GPR91 receptor, which is involved in sensing extracellular succinate levels .

Synthesis Analysis

Methods

The synthesis of hGPR91 antagonist 1 involves several key steps, typically beginning with the modification of existing chemical scaffolds identified through high-throughput screening. The synthesis process may include:

  1. Chemical Modifications: Alterations to functional groups to enhance binding affinity and selectivity towards GPR91.
  2. Purification Techniques: Utilization of methods such as liquid chromatography to ensure high purity levels (≥95%) of synthesized compounds.
  3. Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .

Technical Details

The synthesis often involves a multi-step organic reaction pathway that may include:

  • Coupling reactions to form amide bonds.
  • Cyclization reactions to create ring structures that may enhance receptor binding.
  • Functional group interconversions to optimize pharmacokinetic properties.
Molecular Structure Analysis

Structure

The molecular structure of hGPR91 antagonist 1 features specific functional groups designed for optimal interaction with the GPR91 receptor. The precise three-dimensional conformation is critical for its antagonistic activity.

Data

While specific structural data such as molecular formula or exact coordinates are not provided in the search results, it can be inferred that structural analysis would typically involve:

  • X-ray crystallography or NMR studies to elucidate the conformation.
  • Computational modeling techniques such as molecular docking studies to predict binding interactions with the receptor .
Chemical Reactions Analysis

Reactions

hGPR91 antagonist 1 undergoes various chemical reactions during its synthesis, including:

  • Nucleophilic substitutions for functional group modifications.
  • Elimination reactions that may occur during cyclization steps.

Technical Details

Each reaction step is optimized for yield and purity, often requiring careful control of temperature, pH, and reaction time. Reaction conditions are typically documented in detail in laboratory protocols to ensure reproducibility .

Mechanism of Action

Process

The mechanism by which hGPR91 antagonist 1 exerts its effects involves competitive inhibition of the GPR91 receptor. By binding to the receptor, it prevents succinate from activating downstream signaling pathways associated with inflammation and metabolic dysregulation.

Data

Studies have shown that antagonism of GPR91 can lead to decreased production of pro-inflammatory cytokines such as interleukin-1 beta, suggesting a therapeutic potential in inflammatory diseases . This mechanism highlights the role of GPR91 in mediating responses to elevated succinate levels during pathological conditions.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of hGPR91 antagonist 1 include:

  • Molecular weight: Typically within the range suitable for small molecules (exact value not specified).
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide, facilitating its use in biological assays.

Chemical Properties

Chemical properties may include:

  • Stability: Stability under physiological conditions is crucial for therapeutic applications.
  • Reactivity: Specific functional groups may dictate reactivity profiles relevant for interactions with biological targets.

Relevant data on these properties would be essential for understanding the pharmacokinetics and bioavailability of the compound .

Applications

hGPR91 antagonist 1 has potential applications in various scientific fields, particularly:

  • Pharmacology: As a tool compound for studying GPR91 function and its role in diseases related to succinate metabolism.
  • Therapeutics: Potential use in treating conditions like hypertension, diabetic complications, and inflammatory disorders by modulating GPR91 activity .

Research continues into optimizing this compound for clinical use, focusing on improving selectivity and reducing side effects associated with broader receptor interactions.

Introduction to GPR91 and Its Pathophysiological Relevance

GPR91 as a Succinate Receptor: Signaling Mechanisms and Cellular Roles

GPR91 is a class A GPCR that binds succinate—a tricarboxylic acid (TCA) cycle intermediate—with high affinity (EC~50~ 20-50 μM). Upon agonist binding, GPR91 couples to multiple G proteins (G~q~, G~i~, G~s~), triggering context-dependent signaling cascades. In renal cells, G~q~ coupling activates phospholipase C (PLC), generating inositol trisphosphate (IP~3~) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC) [4] [8]. In immune cells, G~i~-mediated signaling inhibits adenylate cyclase, reducing cAMP and modulating inflammatory responses [9]. Structural analyses reveal that agonist binding disrupts key conformational constraints (e.g., D174FASSG motif), enabling transmembrane helix movements that facilitate G protein binding [5].

hGPR91 antagonist 1 (Compound 4c) competitively inhibits succinate binding by stabilizing the receptor’s inactive state. Molecular dynamics simulations demonstrate that antagonists like 4c preserve the L652.46SVSD2.50 and N642.45-W1474.50 interhelical networks, preventing the outward TM movements required for G protein coupling [5]. This compound exhibits nanomolar potency (IC~50~ 7 nM for human GPR91) and >1,000-fold selectivity over the closest homolog GPR99 [1] [3].

Table 1: Key GPR91 Antagonists and Their Pharmacological Profiles

CompoundChemical NameIC₅₀ (Human GPR91)Selectivity (vs. GPR99)Key Structural Features
hGPR91 antagonist 1Compound 4c7 nM>1,000-foldChiral center, trifluoromethyl groups
NF-56-EJ40Not specified25 nMSpecies-specific (inactive in rat)Dicarboxylic acid mimetic
hGPR91 antagonist 3Compound 5g35 nM>100-fold (rat)Orally bioavailable scaffold

Pathological Implications of GPR91 Activation in Metabolic and Inflammatory Diseases

Metabolic Disorders:

  • Diabetic Nephropathy & Hypertension: Renal GPR91 activation by succinate amplifies renin release in macula densa cells, driving angiotensin II production and systemic hypertension. Studies in diabetic rodents show succinate accumulation in renal cortex correlates with disease severity [4] [8].
  • Retinopathy: Retinal ganglion cell (RGC)-expressed GPR91 promotes pathological neovascularization via VEGF upregulation. Succinate levels rise 3-fold in diabetic vitreous fluid, directly linking hyperglycemia to vision loss [2] [8].
  • Hepatic Fibrosis: Ischemic hepatocytes release succinate, activating hepatic stellate cell (HSC) GPR91 and inducing α-SMA and collagen production. Genetic GPR91 deletion reduces fibrogenesis in murine NASH models [8].

Inflammatory Conditions:

  • Periodontitis: Porphyromonas gingivalis infection upregulates osteoblast GPR91, suppressing mineralization via NF-κB and elevating RANKL (2.5-fold). Antagonist 4c restores osteoblast function and reduces osteoclastogenesis [9].
  • Rheumatoid Arthritis: Synovial fluid succinate concentrations correlate with disease activity. GPR91 knockdown in murine models reduces IL-1β and TNF-α production by >40% [2].
  • Atherosclerosis Paradox: Despite elevated plasma succinate in CVD, global GPR91 ablation unexpectedly shows no atheroprotection in hyperlipidemic mice (aortic lesions: 10.06% vs. 10.67% in controls) [6].

Oncogenic Signaling:Succinate/GPR91 axis activates HIF-1α in tumors, promoting VEGF-driven angiogenesis and metastasis. Tumor microenvironment succinate levels reach 0.5–1 mM—sufficient for sustained receptor activation [2] [8].

Table 2: Disease Models Demonstrating Efficacy of hGPR91 Antagonist 1

Disease ModelKey Pathological MechanismAntagonist 1 InterventionBiological Outcome
Rat HypertensionSuccinate-induced renin release100 mg/kg i.p. at 2–4 hours59–76% ΔMAP inhibition
Periodontal Bone LossP. gingivalis-impaired osteoblast mineralization5 μM in vitro pretreatmentRestored RUNX2/OSX expression; ↓RANKL
Hepatic Stellate ActivationIschemia-driven succinate release (↑300%)Not directly tested; NF-56-EJ40 reduces collagen deposition↓α-SMA; ↓Collagen-I (indirect evidence)

Rationale for Targeting GPR91 in Disease Modulation

The succinate-GPR91 axis represents a unique "metabocrine" signaling system where a metabolic intermediate directly regulates tissue remodeling. Targeting this pathway offers advantages over conventional therapies:

  • Precision: Unlike broad-spectrum anti-inflammatories (e.g., corticosteroids), hGPR91 antagonist 1 selectively disrupts pathological succinate signaling without impairing mitochondrial function [1] [3].
  • Overcoming Redundancy: Multitarget kinase inhibitors often face compensatory bypass mechanisms. As GPR91 integrates metabolic and inflammatory signals, its antagonism simultaneously modulates calcium flux (via G~q~), cAMP (via G~i~), and MAPK pathways [5] [9].
  • Structural Insights: Crystal structures reveal Arg99, His103, Arg252, and Arg281 form a high-affinity succinate-binding pocket. Antagonist 4c exploits this via ionic interactions with Arg residues and hydrophobic contacts with TF groups, enabling rational optimization [3] [5].
  • Clinical Translation: Proof-of-concept studies demonstrate target engagement; hGPR91 antagonist 1 achieves 76% inhibition of mean arterial pressure (MAP) at 4 hours post-dosing in hypertensive rats [1] [3].

Table 3: Structural and Functional Properties of hGPR91 Antagonist 1

PropertyValueMethod/Assay
Molecular Weight529.53 g/molCalculated from C₃₁H₂₃F₄N₃O
CAS Number1314796-00-3Chemical registry
In Vitro IC₅₀7 nM (hGPR91); >30 μM (hGPR99)FLIPR calcium mobilization assay in CHO-K1 cells
Plasma Protein Binding99% (rat)Equilibrium dialysis
Clearance0.2 nmol/min/mg (RLM)Rat liver microsomes

Properties

Product Name

hGPR91 antagonist 1

IUPAC Name

N-[(1S)-1-[4-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]ethyl]-2-[4-(1,8-naphthyridin-2-yl)phenyl]acetamide

Molecular Formula

C31H23F4N3O

Molecular Weight

529.5 g/mol

InChI

InChI=1S/C31H23F4N3O/c1-19(21-8-10-22(11-9-21)25-12-14-27(32)26(18-25)31(33,34)35)37-29(39)17-20-4-6-23(7-5-20)28-15-13-24-3-2-16-36-30(24)38-28/h2-16,18-19H,17H2,1H3,(H,37,39)/t19-/m0/s1

InChI Key

SSQLYMLUWZAJTK-IBGZPJMESA-N

SMILES

CC(C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F)NC(=O)CC3=CC=C(C=C3)C4=NC5=C(C=CC=N5)C=C4

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F)NC(=O)CC3=CC=C(C=C3)C4=NC5=C(C=CC=N5)C=C4

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F)NC(=O)CC3=CC=C(C=C3)C4=NC5=C(C=CC=N5)C=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.